2,5-Dichloro-3-(4-chlorophenyl)imidazole-4-carbaldehyde
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Overview
Description
2,5-Dichloro-3-(4-chlorophenyl)imidazole-4-carbaldehyde is a chemical compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring This particular compound is characterized by the presence of three chlorine atoms and a phenyl group attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-3-(4-chlorophenyl)imidazole-4-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formylation: The formyl group can be introduced using reagents like Vilsmeier-Haack reagent (a combination of dimethylformamide and phosphorus oxychloride).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-3-(4-chlorophenyl)imidazole-4-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 2,5-Dichloro-3-(4-chlorophenyl)imidazole-4-carboxylic acid.
Reduction: 2,5-Dichloro-3-(4-chlorophenyl)imidazole-4-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Dichloro-3-(4-chlorophenyl)imidazole-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Material Science: It can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: It serves as a tool for studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-3-(4-chlorophenyl)imidazole-4-carbaldehyde involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dichloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde
- 2,5-Dichloro-3-(4-bromophenyl)imidazole-4-carbaldehyde
- 2,5-Dichloro-3-(4-methylphenyl)imidazole-4-carbaldehyde
Uniqueness
2,5-Dichloro-3-(4-chlorophenyl)imidazole-4-carbaldehyde is unique due to the presence of three chlorine atoms, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where such properties are desired.
Properties
IUPAC Name |
2,5-dichloro-3-(4-chlorophenyl)imidazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl3N2O/c11-6-1-3-7(4-2-6)15-8(5-16)9(12)14-10(15)13/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDOWINVZRTFIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(N=C2Cl)Cl)C=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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